molecular formula C15H19N3OS B4116471 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4116471
M. Wt: 289.4 g/mol
InChI Key: OJZRHNKMJKSJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as EIBN or ERK inhibitor, is a chemical compound that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Mechanism of Action

2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits the activity of the ERK pathway by binding to the ATP-binding site of the ERK kinase (MEK). This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a selective inhibitory effect on the ERK pathway, with little to no effect on other signaling pathways. This selectivity is important in minimizing off-target effects and reducing toxicity. 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments, including its selectivity for the ERK pathway and good pharmacokinetic properties. However, 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be difficult to synthesize and has a relatively short half-life, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the investigation of the role of the ERK pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the combination of 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other drugs or therapies is an area of interest for improving cancer treatment outcomes.

Scientific Research Applications

2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in cancer research due to its ability to inhibit the activity of the ERK pathway. The ERK pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

properties

IUPAC Name

2-ethylsulfanyl-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-20-14-7-4-3-6-13(14)15(19)17-8-5-10-18-11-9-16-12-18/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZRHNKMJKSJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-N-(3-imidazol-1-ylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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